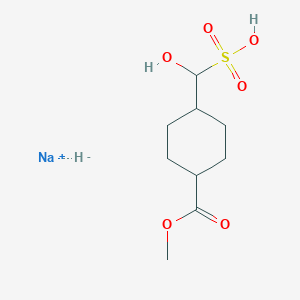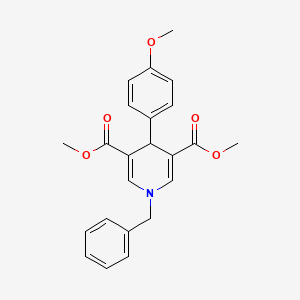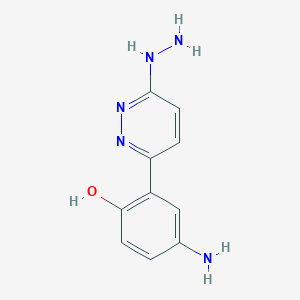![molecular formula C21H22ClN3S B12449471 (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12449471.png)
(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion ist eine komplexe organische Verbindung mit einer einzigartigen spirocyclischen Struktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion beinhaltet typischerweise mehrere Schritte, darunter die Bildung des spirocyclischen Kerns und die Einführung der Chlorphenyl- und Methylphenylgruppen. Übliche Synthesewege können die Verwendung von Ausgangsmaterialien wie 4-Chloroanilin und 2-Methylanilin umfassen, die Kondensationsreaktionen mit geeigneten Reagenzien eingehen, um das gewünschte Produkt zu bilden. Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Säuren oder Basen, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren. Zusätzlich werden Reinigungsmethoden wie Umkristallisation und Chromatographie verwendet, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Kaliumcyanid eingehen, was zur Bildung substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Natriummethoxid). Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel und Katalysatoren, um effiziente und selektive Umwandlungen zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl substituierter Verbindungen mit unterschiedlichen chemischen Eigenschaften hervorbringen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Ihre Fähigkeit, stabile Komplexe mit Proteinen und Nukleinsäuren zu bilden, macht sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung.
Medizin
In der Medizin wird (4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann eine Aktivität gegen bestimmte Krankheiten aufweisen, was es zu einem Forschungsobjekt in pharmakologischen Studien macht.
Industrie
In der Industrie wird diese Verbindung bei der Entwicklung von Spezialchemikalien und fortschrittlichen Materialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in Beschichtungen, Klebstoffen und anderen Hochleistungsmaterialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Zu den an seinem Wirkmechanismus beteiligten Wegen können die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Wechselwirkungen und die Modulation von Signaltransduktionswegen gehören.
Wirkmechanismus
The mechanism of action of (4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z)-2-Butendisäureverbindung mit 4-[2-Hydroxy-3-(Isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-Trimethoxybenzoat
- Argatroban-verwandte Verbindung A
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (4Z)-1-(4-Chlorphenyl)-4-[(2-Methylphenyl)imino]-1,3-diazaspiro[4.5]decan-2-thion durch seine spirocyclische Struktur und das Vorhandensein sowohl von Chlorphenyl- als auch von Methylphenylgruppen aus.
Eigenschaften
Molekularformel |
C21H22ClN3S |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-(2-methylanilino)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C21H22ClN3S/c1-15-7-3-4-8-18(15)23-19-21(13-5-2-6-14-21)25(20(26)24-19)17-11-9-16(22)10-12-17/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,24,26) |
InChI-Schlüssel |
SGYOFYYJGOYQGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)
![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)

![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)

![Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12449474.png)
